molecular formula C6H12ClNO2S B6271843 4-(2-chloroethyl)thiomorpholine 1,1-dioxide CAS No. 55160-66-2

4-(2-chloroethyl)thiomorpholine 1,1-dioxide

Cat. No.: B6271843
CAS No.: 55160-66-2
M. Wt: 197.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloroethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a 2-chloroethyl group and a 1,1-dioxide functional group

Chemical Reactions Analysis

4-(2-chloroethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiomorpholine derivatives with different functional groups.

Common reagents used in these reactions include thionyl chloride, sodium bicarbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiomorpholine derivatives, including 4-(2-chloroethyl)thiomorpholine 1,1-dioxide, exhibit significant antimicrobial properties. Studies have shown that modifications to the thiomorpholine structure can enhance activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study modified the oxazolidinone class of antibiotics by incorporating thiomorpholine S-oxide and S,S-dioxide, leading to promising results in both in vitro and in vivo evaluations against multiple pathogens .

Carbonic Anhydrase Inhibition
this compound has also been explored as a potential carbonic anhydrase inhibitor. Such inhibitors are crucial in managing conditions like glaucoma by controlling intraocular pressure. The compound's structural characteristics allow it to interact effectively with the enzyme, demonstrating potential therapeutic applications .

Organic Synthesis

Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be employed in various reactions to produce more complex structures. For example, it has been utilized in the synthesis of substituted thiomorpholines and other heterocycles through cyclization reactions involving nucleophilic substitutions .

Reagent for Chemical Reactions
this compound is also used as a reagent in synthetic chemistry. Its ability to participate in electrophilic reactions makes it suitable for generating diverse chemical entities. This includes its role as an organic buffer in biochemical applications .

Industrial Applications

Corrosion Inhibition
Thiomorpholine derivatives are noted for their effectiveness as corrosion inhibitors in various industrial applications. The presence of the thiomorpholine ring enhances the compound's ability to adsorb onto metal surfaces, providing protective layers that prevent corrosion .

Rubber Additives
In the rubber industry, compounds like this compound are used as additives to improve the mechanical properties and durability of rubber products. Their incorporation into formulations can enhance resistance to wear and aging.

Case Studies and Research Findings

StudyApplicationFindings
Upinder Singh et al. (2021)AntimicrobialDemonstrated enhanced activity against E. coli and S. aureus using modified thiomorpholine derivatives .
Patent US5240923ACarbonic Anhydrase InhibitionIdentified potential for controlling intraocular pressure through enzyme inhibition .
Journal of Chemical ReviewsOrganic SynthesisHighlighted the use of thiomorpholines in synthesizing complex organic compounds .

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

4-(2-chloroethyl)thiomorpholine 1,1-dioxide can be compared with other similar compounds, such as:

Biological Activity

4-(2-chloroethyl)thiomorpholine 1,1-dioxide, also known by its CAS number 55160-66-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C5H10ClNOS2
  • Molecular Weight : 185.76 g/mol
  • CAS Number : 55160-66-2

Antimicrobial Properties

Research indicates that derivatives of thiomorpholine compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that certain thiomorpholine derivatives could inhibit the growth of Helicobacter pylori, a bacterium linked to gastric ulcers. In disk diffusion assays, compounds similar to 4-(2-chloroethyl)thiomorpholine showed inhibition zones of up to 32 mm against resistant strains .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study highlighted its effectiveness in inhibiting cancer cell proliferation in various human cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression. The compound's structural features contribute to its ability to interact with cellular targets such as DNA and specific enzymes involved in cell growth regulation .

The mechanism of action for 4-(2-chloroethyl)thiomorpholine involves several pathways:

  • Enzyme Inhibition : It can inhibit specific enzymes crucial for bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
  • Interaction with Cellular Targets : It binds to key amino acids in target proteins, disrupting normal cellular functions .

Study on H. pylori Inhibition

In a controlled laboratory setting, researchers tested the efficacy of 4-(2-chloroethyl)thiomorpholine against H. pylori. The study utilized varying concentrations of the compound and measured the inhibition zones using the disk diffusion method. Results indicated significant antibacterial activity at concentrations as low as 8 µg/disc, with inhibition zones reaching up to 32 mm against resistant strains .

Anticancer Activity Assessment

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at lower concentrations. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineConcentration (µg/disc or µM)Inhibition Zone (mm)IC50 (µM)
Antimicrobial ActivityH. pylori832-
Anticancer ActivityMCF-7 (breast cancer)10-15

Properties

CAS No.

55160-66-2

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.7

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.